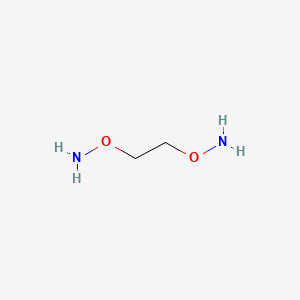

1,2-Bis(aminooxy)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-(2-aminooxyethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2/c3-5-1-2-6-4/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVFAWQNJLTMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

945024-87-3 | |

| Details | Compound: α-Amino-ω-(aminooxy)poly(oxy-1,2-ethanediyl) | |

| Record name | α-Amino-ω-(aminooxy)poly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945024-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

92.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-11-2 | |

| Record name | O,O′-1,2-Ethanediylbis[hydroxylamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-[2-(aminooxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of O-(2-aminooxyethyl)hydroxylamine

Abstract

O-(2-aminooxyethyl)hydroxylamine is a versatile bifunctional molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring two reactive hydroxylamine moieties, allows for the formation of stable oxime linkages with carbonyl-containing molecules. This guide provides a comprehensive overview of the primary synthetic routes to O-(2-aminooxyethyl)hydroxylamine, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this important chemical tool in their work.

Introduction: The Significance of O-(2-aminooxyethyl)hydroxylamine

O-(2-aminooxyethyl)hydroxylamine, also known as a bifunctional hydroxylamine, is a valuable building block in chemical synthesis. Its structure, characterized by an ethyl linker flanked by two aminooxy groups (-ONH₂), provides two points of attachment for conjugation to aldehydes and ketones through the formation of stable oxime bonds. This "click chemistry" reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for biological applications.[1]

The ability to link two different molecules or a molecule to a surface has made O-(2-aminooxyethyl)hydroxylamine a key reagent in:

-

Drug Development: Creating antibody-drug conjugates (ADCs) and other targeted therapies.

-

Bioconjugation: Labeling proteins, peptides, and other biomolecules with fluorescent tags or other reporters.[1]

-

Materials Science: Functionalizing surfaces and nanoparticles.

-

Diagnostics: Developing sensitive assays and biosensors.

Given its broad utility, the efficient and scalable synthesis of O-(2-aminooxyethyl)hydroxylamine is of paramount importance. This guide will explore the most prevalent and effective synthetic strategies.

Core Synthetic Strategies

The synthesis of O-(2-aminooxyethyl)hydroxylamine typically involves the introduction of the aminooxy functionality onto a two-carbon backbone. The most common approaches utilize N-hydroxyphthalimide or related N-hydroxyimides as a protected source of the hydroxylamine group.

Method A: Synthesis via N-Hydroxyphthalimide and a Dihaloethane Precursor

This is arguably the most widely employed method, relying on the nucleophilic substitution of a dihaloethane with N-hydroxyphthalimide, followed by deprotection.

Reaction Overview:

-

Alkylation: 1,2-Dibromoethane or 1,2-dichloroethane is reacted with two equivalents of N-hydroxyphthalimide in the presence of a base. This step introduces the protected aminooxy groups at both ends of the ethyl linker.

-

Hydrazinolysis: The resulting bis-phthalimido intermediate is treated with hydrazine to cleave the phthaloyl protecting groups, yielding the desired O-(2-aminooxyethyl)hydroxylamine.

Causality Behind Experimental Choices:

-

N-Hydroxyphthalimide: This reagent is a stable, crystalline solid that serves as an excellent surrogate for the more reactive and unstable hydroxylamine. The phthaloyl group effectively protects the nitrogen atom during the alkylation step.[2][3]

-

Dihaloethane: 1,2-Dibromoethane is often preferred over 1,2-dichloroethane due to the higher reactivity of the bromide leaving group, which typically leads to better yields and faster reaction times.

-

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is used to deprotonate the N-hydroxyphthalimide, generating the nucleophile for the substitution reaction.

-

Hydrazine: Hydrazine is a powerful nucleophile that efficiently cleaves the amide bonds of the phthalimide, releasing the free aminooxy groups.[4]

Visualizing the Pathway:

Caption: Synthesis via N-Hydroxyphthalimide and Dihaloethane.

Method B: Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route for the O-alkylation of N-hydroxyphthalimide, particularly when starting from ethylene glycol.

Reaction Overview:

-

Mitsunobu Reaction: Ethylene glycol is reacted with two equivalents of N-hydroxyphthalimide in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This reaction forms the bis-phthalimido intermediate.[4]

-

Hydrazinolysis: Similar to Method A, the intermediate is deprotected using hydrazine to yield the final product.

Causality Behind Experimental Choices:

-

Mitsunobu Reaction: This reaction is advantageous for its mild conditions and its ability to convert primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry (though not relevant for the symmetrical ethylene glycol). A patent describes a low yield of 56.3% for a related synthesis using a protected ethylene glycol, requiring column chromatography for purification.[4]

-

Phosphine and Azodicarboxylate: These reagents are the classic components of the Mitsunobu reaction, activating the alcohol for nucleophilic attack by the N-hydroxyphthalimide.

Visualizing the Pathway:

Caption: Synthesis via Mitsunobu Reaction.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and desired scale.

Protocol for Method A: Synthesis via N-Hydroxyphthalimide and 1,2-Dibromoethane

Step 1: Synthesis of 1,2-Bis(phthalimidooxy)ethane

-

To a stirred solution of N-hydroxyphthalimide (2.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.2 eq).

-

Heat the mixture to approximately 60-70 °C.

-

Slowly add 1,2-dibromoethane (1.0 eq) to the reaction mixture.

-

Maintain the temperature and continue stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water and a cold organic solvent (e.g., ethanol or methanol), and dry under vacuum to obtain the crude 1,2-bis(phthalimidooxy)ethane.

Step 2: Hydrazinolysis to O-(2-aminooxyethyl)hydroxylamine

-

Suspend the crude 1,2-bis(phthalimidooxy)ethane in a solvent such as ethanol or a mixture of dichloromethane and methanol.

-

Add hydrazine monohydrate (2.0-2.5 eq) dropwise to the suspension at room temperature.

-

Stir the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Filter off the precipitate and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-(2-aminooxyethyl)hydroxylamine.

-

The product can be further purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Methods

| Parameter | Method A (Dihaloethane) | Method B (Mitsunobu) |

| Starting Materials | 1,2-Dihaloethane, N-Hydroxyphthalimide | Ethylene glycol, N-Hydroxyphthalimide, PPh₃, DEAD/DIAD |

| Reagent Cost | Generally lower | Higher due to phosphine and azodicarboxylate |

| Reaction Conditions | Moderately elevated temperatures | Mild, often room temperature |

| Byproducts | Inorganic salts | Triphenylphosphine oxide, reduced azodicarboxylate |

| Scalability | More readily scalable | Can be challenging to scale up due to cost and purification |

| Overall Yield | Generally good to excellent | Can be variable, sometimes lower[4] |

Purification and Characterization

The final product, O-(2-aminooxyethyl)hydroxylamine, is often obtained as a dihydrochloride salt for improved stability and handling.

-

Purification:

-

Recrystallization: The dihydrochloride salt can be recrystallized from a mixture of methanol and diethyl ether or ethanol and diethyl ether.

-

Column Chromatography: Silica gel chromatography can be used, often with a mobile phase containing a small percentage of a polar solvent like methanol in dichloromethane.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Elemental Analysis: Can be used to confirm the elemental composition, especially for the salt form.

-

Safety and Handling

-

Hydroxylamine Derivatives: Hydroxylamines and their derivatives can be toxic and should be handled with care in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Hydrazine: Hydrazine is a highly toxic and potentially explosive substance. It should be handled with extreme caution.

-

Reagents: The other reagents used, such as 1,2-dibromoethane and DMF, also have associated hazards and should be handled according to their Safety Data Sheets (SDS).

Conclusion

The synthesis of O-(2-aminooxyethyl)hydroxylamine is a well-established process, with the route via N-hydroxyphthalimide and a dihaloethane being the most common and scalable approach. While the Mitsunobu reaction offers a milder alternative, it is often less practical for large-scale synthesis. The choice of method will depend on factors such as the desired scale, available starting materials, and cost considerations. With its growing importance in various scientific disciplines, the continued optimization of the synthesis of this valuable bifunctional linker remains an area of interest.

References

- Hydroxylamines As Bifunctional Single-Nitrogen Sources for the Rapid Assembly of Diverse Tricyclic Indole Scaffolds. (2020). J Am Chem Soc., 142(14), 6698-6707.

- Laulhe, S. (2013). Aminooxy reagents for synthesis and analysis : expanding the role of oximation.

- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). Molecules, 28(6), 2794.

- Synthesis of O-Amino Sugars and Nucleosides. (2018). Molecules, 23(3), 666.

- Synthesis of Aminooxy Glycoside Derivatives of the Outer Core Domain of Pseudomonas aeruginosa Lipopolysaccharide. (2020). Frontiers in Chemistry, 8, 591.

- Hydroxylamines as Bifunctional Single-Nitrogen Sources for the Rapid Assembly of Diverse Tricyclic Indole Scaffolds. (2020). Semantic Scholar.

- Synthesis of an Aminooxy Derivative of the Trisaccharide Globotriose Gb3. (2020).

- Aminooxy reagents for synthesis and analysis : expanding the role of oxim

- Hydroxylamine. (n.d.). In Wikipedia.

- Methods for Hydroxamic Acid Synthesis. (2014). Current Medicinal Chemistry, 21(1), 3-21.

- CN103304356A - Hydroxylamine synthesis method. (2013).

- hydroxylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.

- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). Molecules, 28(6), 2794.

- A Comparative Guide to Alternatives for O-Methylhydroxylamine in Bioconjug

- Aminooxy reagents for synthesis and analysis : expanding the role of oxim

- Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. (n.d.). e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Product Class 5: Hydroxylamines. (n.d.). Science of Synthesis.

- Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. (2000).

- Hydroxylamine synthesis by oxidation. (n.d.). Organic Chemistry Portal.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Synthesis of protected amines from N-hydroxyphthalimide esters via Curtius rearrangement. (2021). Journal of the University of Science and Technology of China, 51(2), 111-116.

- The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. (1956). Journal of the American Chemical Society, 78(16), 4090-4091.

- N-Hydroxyphthalimide. (n.d.). In Wikipedia.

- HYDROXYLAMINE synthesis. (n.d.). ChemicalBook.

- Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. (2019). Chemistry, 25(31), 7468-7472.

Sources

- 1. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 2. researchgate.net [researchgate.net]

- 3. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 4. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Hydroxylamine - Wikipedia [en.wikipedia.org]

O,O'-Ethylenebishydroxylamine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of O,O'-Ethylenebishydroxylamine

Abstract

O,O'-Ethylenebishydroxylamine is a molecule of significant interest due to its structural features, which suggest a strong potential for biological activity. As a bidentate or potentially tetradentate ligand, its mechanism of action is hypothesized to be deeply rooted in its ability to interact with metallic cations, a cornerstone of many critical enzymatic processes. This guide synthesizes current knowledge on analogous chemical structures and proposes a primary mechanism centered on metalloenzyme inhibition via metal ion chelation. We will deconstruct this hypothesis from fundamental physicochemical properties to complex cellular interactions and provide field-proven experimental workflows for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic or toxicological potential of O,O'-Ethylenebishydroxylamine and similar compounds.

Molecular Profile and Physicochemical Rationale

The predictive power of pharmacology often begins with a molecule's structure. O,O'-Ethylenebishydroxylamine, with the formula (CH₂ONH₂)₂, possesses two hydroxylamine moieties linked by an ethylene bridge. This arrangement is not arbitrary; it creates a geometrically favorable scaffold for coordinating with metal ions.

The lone pairs on the nitrogen and oxygen atoms act as Lewis bases, readily donating electron density to chelate a single metal cation. This chelation is the central tenet of its proposed mechanism of action, transforming it from a simple organic molecule into a potent modulator of biological function.

Core Hypothesis: Mechanism as a Metalloenzyme Inhibitor

We propose that the primary mechanism of action for O,O'-Ethylenebishydroxylamine is the inhibition of metalloenzymes . Many enzymes require a metal ion cofactor (e.g., Zn²⁺, Fe²⁺/³⁺, Cu²⁺, Mg²⁺) for catalytic activity or structural stability. By sequestering this essential metal ion from the enzyme's active site, the compound effectively abrogates its function. This mode of action is a form of enzyme inhibition, a well-established strategy in drug development.[1][2]

The consequences of such inhibition are profound, potentially leading to the disruption of entire metabolic or signaling pathways. The specificity of the compound would depend on its relative affinity for different metal ions and the accessibility of those ions within various enzyme active sites.

Visualization 1: Chemical Structure of O,O'-Ethylenebishydroxylamine

Caption: Chemical structure of O,O'-Ethylenebishydroxylamine.

The Central Mechanism: Metal Ion Chelation

Chelating agents are molecules that can form multiple bonds to a single metal ion.[3] This process is entropically favorable and results in a highly stable metal-ligand complex. In a biological context, this can have significant consequences.[4][5] For instance, ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) and its analogs are potent iron chelators used to treat iron chlorosis in plants.[6]

O,O'-Ethylenebishydroxylamine is predicted to function similarly, targeting endogenous metal ions essential for protein function. The primary targets would be metalloenzymes, where the metal cofactor is directly involved in the catalytic reaction.

Table 1: Potential Metalloenzyme Targets and Associated Cofactors

| Enzyme Class | Metal Cofactor | Biological Function Example | Potential Consequence of Inhibition |

| Matrix Metalloproteinases (MMPs) | Zn²⁺, Ca²⁺ | Extracellular matrix remodeling | Anti-metastatic, anti-inflammatory |

| Carbonic Anhydrases | Zn²⁺ | pH regulation, CO₂ transport | Diuretic, anti-glaucoma |

| Cytochrome P450 Enzymes | Fe²⁺/Fe³⁺ (Heme) | Drug metabolism, detoxification | Altered pharmacokinetics of other drugs |

| Tyrosinase | Cu²⁺ | Melanin synthesis | Skin lightening, treatment of hyperpigmentation |

Visualization 2: Proposed Chelation Mechanism in an Enzyme Active Site

Caption: Experimental workflow to validate metal ion binding.

Workflow 2: Identifying and Characterizing Enzyme Inhibition

Once metal binding is confirmed, the next logical step is to assess the compound's effect on metalloenzyme activity. This involves in vitro assays with purified enzymes.

This protocol uses a generic fluorogenic substrate for a model metalloenzyme (e.g., a Matrix Metalloproteinase, MMP).

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

-

Prepare a stock solution of the purified recombinant metalloenzyme in assay buffer to 100 nM.

-

Prepare a stock solution of a fluorogenic MMP substrate to 10 mM in DMSO.

-

Prepare a 10 mM stock solution of O,O'-Ethylenebishydroxylamine in DMSO. Create a 10-point serial dilution series (e.g., from 1 mM to 50 nM) in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add 2 µL of each inhibitor dilution (or DMSO for control).

-

Add 178 µL of assay buffer to all wells.

-

Initiate the reaction by adding 20 µL of the 100 nM enzyme stock solution to each well (final concentration: 10 nM).

-

Incubate at 37°C for 15 minutes to allow for inhibitor binding.

-

Add 20 µL of the 10 mM substrate stock solution to all wells (final concentration: 1 mM).

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., Ex/Em = 340/440 nm) every 60 seconds for 30 minutes.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for determining enzyme inhibitory potency (IC₅₀).

Workflow 3: Identifying Intracellular Targets

While in vitro assays are crucial, identifying the actual protein targets within a complex cellular environment provides the highest level of validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. [7]It operates on the principle that a ligand binding to its target protein will stabilize it against thermal denaturation.

-

Cell Treatment:

-

Culture cells (e.g., HEK293) to ~80% confluency.

-

Treat one set of cells with O,O'-Ethylenebishydroxylamine (at a concentration determined from cell viability assays, e.g., 10x EC₅₀) and another set with vehicle (DMSO) for 1 hour at 37°C.

-

Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

-

Thermal Denaturation:

-

Aliquot the cell lysates from both treated and vehicle groups into separate PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Cool the samples at 4°C for 3 minutes.

-

-

Protein Separation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Target Identification (Proteomics):

-

Collect the supernatant (soluble fraction) from each sample.

-

Analyze the protein content of each supernatant using quantitative mass spectrometry (e.g., TMT-based LC-MS/MS).

-

Identify proteins that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the drug-treated samples compared to the vehicle controls. These are the candidate intracellular targets.

-

Anticipated Toxicological Profile

The toxicological profile of O,O'-Ethylenebishydroxylamine is not yet characterized. However, based on its proposed mechanism and the known toxicity of related compounds, several potential concerns must be considered in any drug development program.

-

Systemic Metal Depletion: Broad-spectrum chelation could disrupt essential physiological processes beyond the intended target, potentially leading to side effects associated with deficiencies in zinc, copper, or iron.

-

Off-Target Enzyme Inhibition: Inhibition of unintended metalloenzymes could lead to unforeseen toxicities.

-

Metabolic Liabilities: The metabolism of hydroxylamines can sometimes produce reactive or toxic metabolites.

-

Structural Analogue Toxicity: Compounds like ethylene oxide are known to have significant toxicological profiles, including respiratory and renal effects. [8][9]While structurally distinct, a thorough toxicological assessment is mandatory.

Conclusion and Future Directions

The evidence strongly suggests that O,O'-Ethylenebishydroxylamine functions as a metal ion chelator, with its most probable mechanism of action being the inhibition of metalloenzymes. This guide provides a robust framework for investigating this hypothesis, from fundamental biophysical characterization to unbiased target identification in a cellular context.

Future research should focus on:

-

Defining the Metal Specificity: Determining the compound's binding affinity for a wide range of biologically relevant metal ions.

-

Screening Against Metalloenzyme Panels: Testing the compound against diverse classes of metalloenzymes to identify specific targets and understand its selectivity profile.

-

In Vivo Efficacy and Toxicology: Progressing validated hits into animal models to assess therapeutic potential and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

By systematically applying the principles and protocols outlined herein, the scientific community can fully elucidate the mechanism of O,O'-Ethylenebishydroxylamine, paving the way for its potential application in drug discovery or for understanding its toxicological impact.

References

- Title: ENZYME INHIBITION Source: eGyanKosh URL

- Title: Chelating agents - Delamine Source: Delamine URL

- Title: Enzyme inhibitor - Wikipedia Source: Wikipedia URL

- Title: Effect of Enzyme Inhibition on Enzymatic Reaction Source: Creative Enzymes URL

- Title: Analytical Methods - RSC Publishing Source: Royal Society of Chemistry URL

- Title: ethylenediamine 2540 | niosh - CDC Source: Centers for Disease Control and Prevention URL

- Title: Chelating agents - PubMed Source: PubMed URL

- Title: Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA)

- Title: Analytical techniques for E&L studies - Nelson Labs Source: Nelson Labs URL

- Title: Current and emerging target identification methods for novel antimalarials - PMC - NIH Source: National Institutes of Health URL

- Title: Enzyme inhibition - YouTube Source: YouTube URL

- Title: A Comparative Guide to the Validation of Analytical Methods for N-Ethylpentylamine - Benchchem Source: BenchChem URL

- Title: 10.

- Title: EDTA: the chelating agent under environmental scrutiny - SciSpace Source: SciSpace URL

- Title: Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies Source: European Directorate for the Quality of Medicines & HealthCare URL

- Title: MEDICAL POLICY - CHELATION THERAPY (INCLUDING OFF-LABEL USES)

- Title: HEALTH EFFECTS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf Source: National Center for Biotechnology Information URL

- Title: 3,3'-oxybis(ethyleneoxy)bis(propylamine)

- Title: Acute inhalation toxicity studies in several animal species of an ethylene oxide/propylene oxide copolymer (UCON 50-HB-5100)

- Title: Toxicological Profile for Ethylene Oxide - Agency for Toxic Substances and Disease Registry | ATSDR Source: Agency for Toxic Substances and Disease Registry URL

- Title: Improving the in vitro ethoxyresorufin-O-deethylase (EROD)

- Title: Empowering drug off-target discovery with metabolic and structural analysis - PMC Source: National Institutes of Health URL

- Title: Development Toxicity of Inhaled Ethylene Oxide in Rats Following Short-Duration Exposure Source: ResearchGate URL

Sources

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 3. Chelating agents - Delamine [delamine.com]

- 4. Chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acute inhalation toxicity studies in several animal species of an ethylene oxide/propylene oxide copolymer (UCON 50-HB-5100) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Bis(aminooxy)ethane

Introduction

In the landscape of modern drug development and bioconjugation, the precise and stable linkage of molecules is paramount. 1,2-Bis(aminooxy)ethane has emerged as a critical tool in this arena. As a small, hydrophilic, homobifunctional crosslinker, its utility lies in its two terminal aminooxy groups. These groups react with high specificity towards aldehydes and ketones to form stable oxime bonds. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers and drug development professionals the foundational knowledge required for its effective application. Understanding these properties is not merely academic; it is the bedrock upon which robust, reproducible, and effective conjugation strategies are built.

Chemical Identity and Core Properties

Accurate identification and fundamental data are the starting points for any laboratory application. This compound is a specific molecule whose properties are distinct from similarly named but structurally different compounds such as 1,2-Bis(2-aminoethoxy)ethane.

Structure:

The ethylene glycol core imparts hydrophilicity, a crucial feature for maintaining the solubility of resulting bioconjugates in aqueous buffers common in biological applications. The terminal aminooxy (-O-NH₂) groups are the reactive handles for conjugation.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound. Sourcing reliable experimental data for certain properties of this specific linker is challenging; therefore, where experimental data is not available, computed values from reputable databases are provided.

| Property | Value | Source |

| IUPAC Name | O-(2-aminooxyethyl)hydroxylamine | PubChem[1] |

| CAS Number | 5627-11-2 | PubChem[1] |

| Molecular Formula | C₂H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 92.10 g/mol | PubChem[1] |

| Appearance | Data not available (typically a liquid or low-melting solid) | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents | General chemical principles |

| Computed LogP | -1.6 | PubChem[1] |

| Stability | Stable under standard conditions; oxime bond is stable | General chemical principles[2][3] |

Note: The negative LogP value indicates a high degree of hydrophilicity.

Spectroscopic Characterization

Definitive identification and purity assessment rely on spectroscopic analysis. Public databases confirm the availability of reference spectra for this compound, which are indispensable for quality control.[1]

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR spectra are available for structural confirmation.

-

Mass Spectrometry (MS): GC-MS data allows for the verification of the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: FTIR spectra can confirm the presence of key functional groups (N-H, C-O, N-O bonds).

The Chemistry of Application: Oxime Ligation

The primary utility of this compound stems from its participation in oxime ligation. This reaction is a cornerstone of bioorthogonal chemistry, valued for its high chemoselectivity and the stability of the resultant oxime bond.[2][4]

The aminooxy group (R-O-NH₂) acts as a potent α-effect nucleophile, reacting specifically with the electrophilic carbonyl carbon of an aldehyde or ketone.[2][5] This reaction can proceed under mild, aqueous conditions compatible with sensitive biomolecules like proteins and antibodies.

Reaction Mechanism and Conditions

The formation of an oxime bond is a two-step process:

-

Nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration of this intermediate to yield the stable oxime linkage (C=N-O).

This reaction is acid-catalyzed, with an optimal pH typically between 4 and 5.[5] However, for many biological applications, the reaction must be performed at or near physiological pH (7.0-7.4). At neutral pH, the reaction is significantly slower. To overcome this, nucleophilic catalysts, most notably aniline and its derivatives (e.g., p-phenylenediamine), are often employed to accelerate the reaction rate significantly.[2][3][6]

Sources

- 1. This compound | C2H8N2O2 | CID 3744427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Lynchpin of Bioconjugation: An In-Depth Technical Guide to 1,2-Bis(aminooxy)ethane

For the modern researcher at the forefront of drug discovery and development, the ability to precisely link molecular components is not merely a technical exercise; it is the cornerstone of innovation. In the intricate world of bioconjugation, where proteins, peptides, and small molecules are tethered to create novel therapeutic and diagnostic agents, the choice of linker is paramount. This guide provides an in-depth exploration of 1,2-Bis(aminooxy)ethane (CAS Number: 5627-11-2), a versatile homobifunctional crosslinker that has emerged as a critical tool for scientists seeking to construct complex biomolecular architectures with precision and stability.

This document moves beyond a simple recitation of facts and protocols. It is designed to provide a deep, field-proven understanding of why and how this compound is effectively employed. We will delve into its synthesis, chemical properties, and, most importantly, its practical applications, offering not just the "what" but the critical "why" behind experimental design and execution.

Executive Summary: The Strategic Advantage of a Small Molecule

This compound is a compact and efficient crosslinking agent. Its strategic value lies in the two terminal aminooxy groups, which are poised for highly specific and stable bond formation with carbonyl-containing molecules. This targeted reactivity, known as oxime ligation, allows for the controlled assembly of bioconjugates under mild, aqueous conditions, a necessity when working with sensitive biological macromolecules. This guide will illuminate how this seemingly simple molecule is a powerful enabler of advanced drug delivery systems, antibody-drug conjugates (ADCs), and other sophisticated biomaterials.

I. Core Compound Profile: this compound at a Glance

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 5627-11-2 | [1] |

| Molecular Formula | C₂H₈N₂O₂ | [1] |

| Molecular Weight | 92.10 g/mol | [1] |

| IUPAC Name | O,O'-(ethane-1,2-diyl)bis(hydroxylamine) | |

| Synonyms | Ethylenebis(oxyamine) | [1] |

| Appearance | White crystalline powder | |

| Purity | Typically >98% |

II. Synthesis and Characterization: From Precursors to Purified Product

The reliable synthesis and rigorous characterization of this compound are critical for ensuring its performance in downstream applications. While multiple synthetic routes exist, a common and effective approach involves the reduction of a corresponding dinitro precursor. The following protocol is adapted from established methods for analogous compounds and serves as a robust starting point for laboratory-scale synthesis.[2][3]

Experimental Protocol: Synthesis of this compound

A. Causality of Reagent Selection:

-

1,2-Di(nitrooxy)ethane (Precursor): This starting material provides the core ethane bridge and the nitrogen-oxygen linkages. The nitro groups are excellent precursors to the desired aminooxy functionalities.

-

Hydrazine Monohydrate: A powerful reducing agent capable of converting nitro groups to amines under relatively mild conditions.

-

Palladium on Carbon (Pd/C): A highly effective and reusable catalyst for hydrogenation reactions, facilitating the efficient reduction of the nitro groups.

-

Ethanol: A suitable solvent that dissolves the reactants and facilitates the reaction while being relatively easy to remove post-reaction.

B. Step-by-Step Methodology:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2-di(nitrooxy)ethane (1 equivalent) in ethanol.

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) to the reaction mixture (typically 5-10% by weight of the starting material).

-

Reductant Addition: To this stirring suspension, add hydrazine monohydrate (typically 5-10 equivalents) dropwise. Caution: The reaction can be exothermic.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

-

Purification: The crude product in the filtrate can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield pure this compound as a white crystalline solid.[2]

Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable to validate the synthesis and ensure the quality of the crosslinker.

| Analytical Technique | Expected Results |

| ¹³C NMR | A single peak corresponding to the two equivalent methylene carbons, demonstrating the molecule's symmetry.[1] |

| ¹H NMR | A singlet for the four equivalent methylene protons and a broad singlet for the four amino protons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 92.10 g/mol .[1] |

III. The Power of Oxime Ligation: Mechanism and Application

The utility of this compound is intrinsically linked to the principles of oxime ligation. This bioorthogonal reaction involves the condensation of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.

Caption: A generalized workflow for the synthesis of an ADC using this compound.

Experimental Protocol: General Procedure for Protein Conjugation

This protocol outlines a general strategy for conjugating a molecule containing a carbonyl group to a protein using this compound.

A. Rationale for Procedural Steps:

-

Buffer Selection: A buffer with a pH between 5.5 and 7.0 is typically optimal for oxime ligation, balancing reaction rate and protein stability.

-

Molar Ratio: A molar excess of the carbonyl-containing molecule and this compound relative to the protein is used to drive the reaction to completion.

-

Catalyst: Aniline is often added to accelerate the reaction, particularly at neutral pH.

-

Purification: Size-exclusion chromatography is a common method to separate the larger protein conjugate from smaller, unreacted components.

B. Step-by-Step Methodology:

-

Protein Preparation: Prepare a solution of the protein to be modified in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0). The protein must contain or be modified to contain an aldehyde or ketone group.

-

Reaction Mixture: In a microcentrifuge tube, combine the protein solution with a solution of the carbonyl-containing molecule and a solution of this compound.

-

Catalysis (Optional but Recommended): Add a stock solution of aniline to the reaction mixture to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle shaking.

-

Monitoring: Monitor the progress of the conjugation by SDS-PAGE or mass spectrometry.

-

Purification: Purify the resulting protein conjugate using size-exclusion chromatography to remove unreacted small molecules.

B. Development of Hydrogels for Drug Delivery and Tissue Engineering

The bifunctional nature of this compound makes it an excellent crosslinker for the formation of hydrogels. By reacting it with polymers functionalized with aldehyde or ketone groups, a three-dimensional network can be formed that can encapsulate drugs or cells. The stability of the oxime crosslinks is a significant advantage in these applications.

C. Application in PROTACs and Targeted Drug Delivery

While direct and extensive literature on the use of this compound in Proteolysis Targeting Chimeras (PROTACs) is emerging, the underlying chemistry is highly relevant. A related compound, 1,2-Bis(2-iodoethoxy)ethane, has been utilized as a linker in the synthesis of potent PROTACs. [4]The ability of this compound to form stable linkages makes it a promising candidate for constructing PROTACs and other targeted drug delivery systems where the integrity of the linker is crucial for efficacy. []

V. Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

| Hazard | Precaution |

| Skin and Eye Irritant | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |

| Inhalation Hazard | Handle in a well-ventilated area or a fume hood. |

| Storage | Store in a cool, dry place away from oxidizing agents. |

VI. Conclusion: A Versatile Tool for the Modern Scientist

This compound is more than just a chemical; it is a strategic tool that empowers researchers to build complex, functional biomolecular systems. Its reliability, specificity, and the stability of the conjugates it forms make it an invaluable asset in the pursuit of next-generation therapeutics and diagnostics. By understanding the principles behind its reactivity and the practicalities of its application, scientists can unlock its full potential to drive innovation in drug development and beyond.

VII. References

Sources

Solubility Profile of 1,2-Bis(aminooxy)ethane: A Methodical Approach for Drug Development Professionals

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

1,2-Bis(aminooxy)ethane is a versatile homobifunctional linker pivotal in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and other bioconjugates. Its utility is fundamentally governed by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and overall process viability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Rather than a simple data sheet, this document offers a first-principles approach, empowering researchers to make informed decisions in their experimental design. We present a detailed, self-validating protocol for solubility determination, discuss the underlying molecular interactions that govern its behavior in different solvent classes, and provide a theoretical framework for solubility prediction.

Introduction: The Critical Role of Linker Solubility in Conjugation Chemistry

In the landscape of modern drug development, particularly in the field of bioconjugation, the choice of a chemical linker is a critical determinant of success. This compound, with its two reactive aminooxy terminals, offers a precise and stable means of conjugating molecules through oxime ligation. This reaction is favored for its high chemoselectivity and physiological stability.

However, the practical execution of these conjugation reactions hinges on a seemingly simple, yet crucial parameter: the solubility of the linker in an appropriate solvent system. Inadequate solubility can lead to:

-

Poor Reaction Kinetics: Heterogeneous reaction mixtures result in slower, incomplete, and often irreproducible conversions.

-

Complex Purification: Undissolved material complicates downstream processing, reducing yields and purity.

-

Scale-Up Challenges: Solubility issues are often magnified during process scale-up, turning a laboratory success into a manufacturing bottleneck.

This guide addresses this critical knowledge gap by providing both the theoretical underpinnings and the practical, validated methodologies to characterize the solubility of this compound.

Theoretical Analysis: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound (H₂N-O-CH₂-CH₂-O-NH₂) provides clear indicators of its likely behavior.

-

High Polarity and Hydrogen Bonding: The molecule possesses four N-H protons and two oxygen lone pairs, making it a potent hydrogen bond donor and acceptor. This dominates its solubility profile, suggesting high affinity for polar, hydrogen-bonding solvents.

-

Flexible Ethane Bridge: The central C-C and C-O single bonds allow for conformational flexibility, which can aid in the solvation process by allowing the molecule to adapt its conformation to the solvent cage.

-

Low Lipophilicity: The molecule's high ratio of heteroatoms (O, N) to carbon atoms results in a low octanol-water partition coefficient (LogP). The predicted LogP value for this compound is -1.5, indicating a strong preference for polar/aqueous environments over nonpolar ones.

Based on these features, we can predict its solubility across different solvent classes:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | High | Strong hydrogen bonding interactions between the solvent's -OH groups and the linker's aminooxy terminals are highly favorable. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can accept hydrogen bonds and have large dipole moments, enabling effective solvation of the polar linker. DMSO and DMF are often excellent choices. |

| Ethers (e.g., THF, Dioxane) | Low to Moderate | While possessing some polarity, their hydrogen bond accepting ability is weaker, leading to less favorable interactions compared to protic or aprotic polar solvents. |

| Chlorinated Solvents (e.g., DCM, Chloroform) | Low | Although slightly polar, they are poor hydrogen bond partners, making it difficult to overcome the strong solute-solute interactions of the crystalline linker. |

| Nonpolar (e.g., Hexanes, Toluene) | Very Low / Insoluble | The large mismatch in polarity and the absence of favorable intermolecular forces will result in negligible solubility. |

This theoretical assessment provides a strong starting point for solvent selection, which must then be confirmed by empirical measurement.

Caption: Intermolecular forces governing solubility.

Gold Standard Protocol: Experimental Determination of Equilibrium Solubility

To move from prediction to quantification, a robust and reproducible experimental method is required. The equilibrium (or shake-flask) method is the gold standard for determining the solubility of a solid compound. It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solvent.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove all undissolved solids, and the concentration of the solute in the clear supernatant is measured.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg precision)

-

Scintillation vials or other suitable sealed glass vials

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, ensure compatibility with solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or qNMR)

Step-by-Step Experimental Workflow

Step 1: Preparation 1.1. Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment. 1.2. Precisely add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial. 1.3. Securely cap the vial to prevent solvent evaporation. 1.4. Prepare at least three replicate vials for each solvent to ensure statistical validity.

Step 2: Equilibration 2.1. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm). 2.2. Allow the mixture to equilibrate for a predetermined time. Causality: A 24-hour period is typically sufficient for small molecules, but a preliminary time-course experiment (e.g., sampling at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached. The concentration should plateau over time.

Step 3: Sample Collection and Preparation 3.1. After equilibration, remove the vials from the shaker and let them stand for at least 30 minutes to allow undissolved solids to settle. Trustworthiness: This step is crucial to avoid prematurely clogging the syringe filter. 3.2. Carefully draw the supernatant into a syringe. 3.3. Immediately filter the supernatant through a 0.22 µm syringe filter directly into a clean, pre-weighed collection vial. Causality: The filter removes fine particulates, ensuring only the dissolved compound is analyzed. Discard the first few drops to saturate the filter membrane and avoid dilution effects.

Step 4: Analysis 4.1. Accurately weigh the vial containing the filtered, saturated solution to determine the mass of the solution collected. 4.2. Prepare a series of dilutions of the saturated solution using fresh solvent. 4.3. Quantify the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC). A pre-established calibration curve is required for accurate quantification. 4.4. Calculate the original concentration in the saturated solution, accounting for all dilutions. Express the final solubility in units such as mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Data Reporting and Interpretation

The experimentally determined solubility of this compound should be reported in a clear and standardized format. The following table provides an illustrative template for presenting the results.

| Solvent | Solvent Class | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Molar Solubility (mol/L) |

| Water | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| THF | Ether | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Chlorinated | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |

Note: This table should be populated with data obtained from the experimental protocol described in Section 3.

The results from this systematic study will provide a valuable, internally consistent dataset. This data allows researchers to select the optimal solvent for a given reaction concentration, avoid precipitation during workup, and develop robust purification protocols. For example, a solvent in which the linker is highly soluble could be used for the reaction, while an "anti-solvent" in which it is poorly soluble could be used to precipitate the product or excess reagent.

Conclusion

While public domain data on the comprehensive solubility of this compound in organic solvents is sparse, this guide provides the complete framework for a research or process development scientist to generate this critical data in a reliable and reproducible manner. By combining a theoretical understanding of its molecular properties with a rigorous experimental protocol, researchers can demystify the solubility behavior of this essential linker. This methodical approach mitigates risks in process development, ensures reproducibility, and ultimately accelerates the path to successful bioconjugation and drug development outcomes.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

An In-Depth Technical Guide to 1,2-Bis(aminooxy)ethane: A Homobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of 1,2-Bis(aminooxy)ethane, a versatile homobifunctional crosslinker pivotal in modern drug development and chemical biology. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the core chemical properties, synthesis, and strategic applications of this linker, grounding technical descriptions in field-proven insights and established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name O-(2-aminooxyethyl)hydroxylamine, is a compact and efficient crosslinking agent.[1][2][3][4] Its structure is characterized by two terminal aminooxy (ONH₂) groups connected by a short, hydrophilic ethylene glycol diether spacer. This architecture is fundamental to its utility in creating stable conjugates with molecules bearing aldehyde or ketone functionalities.

The core identity of this compound is defined by its molecular formula and weight, which are critical for all stoichiometric calculations in experimental design.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₈N₂O₂ | [1][5][6] |

| Molecular Weight | 92.10 g/mol | [1][5] |

| CAS Number | 5627-11-2 | [3][4][5][6] |

| IUPAC Name | O-(2-aminooxyethyl)hydroxylamine | [1] |

| Synonyms | O,O'-(ethane-1,2-diyl)bis(hydroxylamine), Ethylenebis(oxyamine) | [4][6] |

| Physical Form | Colorless Liquid | [5] |

The Chemistry of the Aminooxy Group: Mechanism of Oxime Ligation

The utility of this compound is entirely derived from the reactivity of its terminal aminooxy groups. The nitrogen atom in the aminooxy moiety is highly nucleophilic due to the alpha effect—the presence of an adjacent heteroatom (oxygen) with lone pair electrons enhances its nucleophilicity. This enables a highly efficient and chemoselective reaction with aldehydes and ketones to form a stable oxime bond.

This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high yield, specificity, and biocompatibility.[7] It proceeds readily in aqueous environments, often under mild acidic conditions (pH 4-5) which facilitate the dehydration of the hemiaminal intermediate, and can be accelerated by catalysts like aniline.[8] The resulting oxime linkage is significantly more stable against hydrolysis than corresponding imine or hydrazone linkages, a critical feature for in-vivo applications.

Caption: General mechanism of oxime ligation.

Strategic Applications in Drug Development and Research

As a homobifunctional linker , this compound can conjugate two molecules that have been functionalized with carbonyl groups. Its short, hydrophilic spacer makes it an ideal tool for applications where precise distance control and maintained aqueous solubility are paramount.

-

Antibody-Drug Conjugates (ADCs): In ADC development, linkers are crucial for attaching a potent cytotoxic payload to a targeting antibody.[5] While many linkers are heterobifunctional, homobifunctional linkers like this compound can be used in multi-step conjugation strategies or to create dimeric drug payloads, potentially increasing the drug-to-antibody ratio (DAR).

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a simple, foundational linker connecting the target-binding moiety and the ligase-binding moiety, provided both are functionalized with carbonyl groups.

-

Biomolecule Immobilization: The linker is highly effective for attaching proteins, peptides, or other biomolecules to surfaces (e.g., microarrays, beads) or hydrogels that have been pre-functionalized with aldehydes or ketones.[8] This is foundational for developing diagnostic assays and biomaterials.

-

Peptide and Protein Modification: It can be used to cyclize peptides or crosslink protein subunits, helping to stabilize structures or probe spatial relationships between different parts of a biomolecule.

Synthesis Protocol

The synthesis of this compound is typically achieved via a two-step process involving the protection of the hydroxylamine functionality, followed by deprotection. A common and effective method utilizes N-hydroxyphthalimide as the protected source of the aminooxy group.

Step 1: Synthesis of 1,2-Bis(phthalimidooxy)ethane

This step involves a nucleophilic substitution reaction where N-hydroxyphthalimide displaces bromide ions from 1,2-dibromoethane.

-

Rationale: N-hydroxyphthalimide is used because the phthalimide group is an excellent protecting group for the aminooxy moiety. It is stable to a wide range of reaction conditions and can be removed cleanly in the subsequent step. Trimethylamine acts as a base to deprotonate the N-hydroxyphthalimide, generating the nucleophile.

-

Methodology: [5]

-

Combine 1 equivalent of 1,2-dibromoethane with 2 equivalents of N-hydroxyphthalimide in dimethylformamide (DMF).

-

Add 6 equivalents of trimethylamine to the mixture.

-

Heat the reaction mixture to facilitate the substitution. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 1,2-bis(phthalimidooxy)ethane, typically precipitates or can be isolated by crystallization. The crude product is often of sufficient purity for the next step.

-

Step 2: Hydrazinolysis to Yield this compound

This is the deprotection step, where hydrazine is used to cleave the phthalimide groups, liberating the free aminooxy functionalities.

-

Rationale: Hydrazine reacts with the phthalimide carbonyl groups to form the highly stable, insoluble phthalhydrazide, which effectively drives the reaction to completion. This is a standard and high-yielding method for phthalimide deprotection.

-

Methodology: [5]

-

Suspend the 1,2-bis(phthalimidooxy)ethane (1 equiv.) in 95% ethanol under an inert atmosphere (e.g., nitrogen).

-

Add 95% hydrazine (approx. 3 equiv.) dropwise to the stirred suspension at room temperature. The reaction is mildly exothermic.

-

A white precipitate of phthalhydrazide will form. Continue stirring for approximately 2 hours to ensure complete reaction.

-

Filter the mixture to remove the insoluble phthalhydrazide, washing the solid with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound, as a colorless liquid.

-

Caption: Synthetic workflow for this compound.

Experimental Protocol: General Procedure for Oxime Ligation

This protocol outlines a general method for conjugating two aldehyde-containing molecules (Molecule A and Molecule B) using this compound.

-

Self-Validation: The success of this protocol is validated by monitoring the disappearance of starting materials and the appearance of the conjugated product via analytical techniques like HPLC and LC-MS. The mass of the final product should correspond to the sum of the masses of Molecule A, Molecule B, and the linker, minus two molecules of water.

-

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 100 mM) in an appropriate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

-

Prepare stock solutions of your aldehyde-functionalized molecules (Molecule A and Molecule B) in a compatible solvent (e.g., DMSO or the reaction buffer).

-

-

Initial Conjugation (Asymmetric Reaction):

-

In a microcentrifuge tube, combine Molecule A with a molar excess of this compound (e.g., 10-fold excess) in reaction buffer. This drives the formation of the mono-conjugated intermediate (Molecule A-Linker).

-

Causality: Using a large excess of the linker minimizes the formation of A-Linker-A dimers.

-

Allow the reaction to proceed at room temperature for 1-2 hours. Monitor by LC-MS to confirm the formation of the mono-adduct.

-

-

Purification of Mono-Adduct (Optional but Recommended):

-

Purify the mono-conjugated intermediate (Molecule A-Linker) from excess linker using an appropriate method (e.g., size exclusion chromatography, dialysis, or HPLC) to ensure a clean subsequent reaction.

-

-

Second Conjugation:

-

Add the second aldehyde-functionalized molecule (Molecule B) to the solution containing the purified Molecule A-Linker. A slight molar excess of Molecule B (e.g., 1.2 to 1.5 equivalents) is recommended.

-

Adjust the pH of the reaction mixture to ~4.5-5.0 by adding a small amount of an acidic buffer (e.g., sodium acetate).

-

Causality: The acidic pH catalyzes the dehydration step of oxime formation, accelerating the reaction rate.

-

(Optional) For slow reactions, add a catalyst such as aniline to a final concentration of 10-20 mM.

-

-

Reaction Monitoring and Completion:

-

Allow the reaction to proceed at room temperature for 2-16 hours.

-

Monitor the formation of the final conjugate (Molecule A-Linker-Molecule B) by LC-MS and/or HPLC.

-

-

Final Purification:

-

Once the reaction is complete, purify the final conjugate using a suitable chromatography method (e.g., reverse-phase HPLC, affinity chromatography, or size exclusion chromatography).

-

-

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for this compound (CAS 5627-11-2) is not widely available from major public repositories. Therefore, a comprehensive risk assessment must be performed before use, and a supplier-specific SDS must be obtained and reviewed.

Based on the structure and related compounds like hydroxylamine hydrochloride and 1,2-Bis(2-aminoethoxy)ethane, the following hazards should be anticipated:[9][10][11][12]

-

Skin and Eye Damage: Likely to be corrosive or a severe irritant. Can cause burns upon contact.[9][10][12]

-

Toxicity: May be harmful if swallowed or inhaled.[10]

-

Sensitization: Potential for causing allergic skin reactions or respiratory sensitization.[10]

Mandatory Handling Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

Avoid inhalation of vapors or mists.

-

Keep away from oxidizing agents.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

References

- Kalia, J., & Raines, R. T. (2010). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Angewandte Chemie International Edition, 49(51), 9272-9275.

-

Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3744427, this compound. Retrieved from [Link]

-

TCI America. (n.d.). 1,2-Bis(2-aminoethoxy)ethane, 500g, Each. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5627-11-2, Hydroxylamine,O,O'-1,2-ethanediylbis-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5627-11-2 | Product Name : this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5627-11-2 | Product Name : this compound. Retrieved from [Link]

Sources

- 1. This compound | C2H8N2O2 | CID 3744427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound CAS#: 5627-11-2 [m.chemicalbook.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Cas 5627-11-2,Hydroxylamine,O,O'-1,2-ethanediylbis- | lookchem [lookchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. shepherd.edu [shepherd.edu]

- 12. spectrumchemical.com [spectrumchemical.com]

stability of 1,2-Bis(aminooxy)ethane under different pH conditions

An In-Depth Technical Guide to the pH Stability of 1,2-Bis(aminooxy)ethane

Introduction

This compound is a symmetrical, bifunctional crosslinker that has become an invaluable tool in chemical biology, drug delivery, and materials science. Its utility is anchored by the two terminal aminooxy (or oxyamine) groups, which exhibit exceptional reactivity towards carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. This specific and efficient bioorthogonal conjugation chemistry is central to the construction of complex molecular architectures, including antibody-drug conjugates (ADCs), hydrogels, and surface modifications.

The stability of the resulting oxime bond is renowned; however, the stability of the parent crosslinker, this compound, is itself a critical parameter that dictates its storage, handling, and reaction efficiency. The reactivity and integrity of the aminooxy functional groups are highly dependent on the surrounding chemical environment, most notably the pH. This guide provides a detailed examination of the stability of this compound across a range of pH conditions, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals. We will explore the underlying chemical principles governing its stability and provide a robust framework for its empirical assessment.

Chemical Structure and Physicochemical Properties

Understanding the structure of this compound is fundamental to comprehending its pH-dependent behavior. The molecule consists of a short ethylene glycol linker flanked by two aminooxy groups.

Caption: Chemical structure of this compound.

The key functional group, the aminooxy group (-ONH₂), is a potent alpha-effect nucleophile. The nitrogen atom's nucleophilicity is significantly enhanced by the adjacent oxygen atom. The basicity of the aminooxy group is a crucial factor in its pH stability. While the exact pKa can vary based on measurement conditions, it is generally lower than that of corresponding primary amines. This means that at physiological pH, a significant population of the aminooxy groups will be protonated (R-ONH₃⁺). This protonation state is central to its degradation profile under different pH conditions.

pH-Dependent Degradation Mechanisms

The stability of this compound is not uniform across the pH spectrum. Forced degradation studies, which intentionally stress a molecule to understand its breakdown pathways, are essential for characterizing this behavior.[1][2][3][4] The primary mechanism of degradation for aminooxy compounds and their oxime products is hydrolysis, with the rate being highly pH-dependent.[5][6]

Acidic Conditions (pH < 6)

Under acidic conditions, the aminooxy groups are predominantly protonated. This state renders the molecule susceptible to acid-catalyzed hydrolysis. While the C-O-N linkage is generally stable, extreme acidic conditions can promote its cleavage. More importantly, the stability of the oxime bond that this compound forms is markedly reduced at low pH.[6][7] For applications involving acidic environments, such as the endosomal or lysosomal compartments of a cell (pH 5.0-6.0), the potential for linker-payload dissociation must be considered.[8]

The hydrolysis of related N-alkylhydroxylamine glycoconjugates has been shown to be significantly more rapid at pH values below 6.[6] This suggests that the parent linker itself may exhibit instability under prolonged exposure to strongly acidic conditions.

Caption: Proposed acid-catalyzed hydrolysis pathway.

Neutral Conditions (pH ≈ 7.4)

At physiological pH, this compound exhibits good stability. The equilibrium between the protonated and free base forms allows it to remain a potent nucleophile for conjugation reactions while minimizing hydrolytic degradation. The safety data sheet for the compound states it is "Stable under normal conditions," which typically implies neutral pH and ambient temperature.[9] This stability is crucial for bioconjugation protocols often carried out in phosphate-buffered saline (PBS) at pH 7.4.[5]

Alkaline Conditions (pH > 8)

In alkaline environments, the aminooxy groups are deprotonated, existing as the free base R-ONH₂. This form is the most nucleophilic and is optimal for initiating the condensation reaction with carbonyls. While generally stable against hydrolysis, highly alkaline conditions, especially when combined with elevated temperatures or the presence of oxidizing agents, can present a risk. The primary concern under these conditions shifts from hydrolysis to potential oxidative degradation pathways.[3] The specifics of these pathways are less characterized in the literature for this molecule and would be a key focus of a forced degradation study.

Comprehensive Protocol: Forced Degradation Study for pH Stability

To empirically determine the stability profile of this compound, a forced degradation study is the definitive approach.[10] This involves subjecting the compound to a range of pH conditions and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][11]

Workflow for pH Stability Assessment

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

1. Materials & Equipment:

-

This compound (high purity reference standard)

-

Reagents for buffers: HCl, NaOH, sodium acetate, sodium phosphate (monobasic and dibasic), boric acid

-

HPLC-grade water, acetonitrile, and methanol

-

HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]

-

Calibrated pH meter

-

Thermostatically controlled incubator or water bath

-

Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

-

Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to a final concentration of 10 mg/mL.

-

Buffer Solutions: Prepare a series of buffers (e.g., 0.1 M) covering the desired pH range.

-

pH 2.0: 0.01 M HCl

-

pH 4.5: Acetate Buffer

-

pH 7.4: Phosphate Buffer

-

pH 9.0: Borate Buffer

-

pH 12.0: 0.01 M NaOH

-

3. Stress Conditions & Sampling:

-

For each pH condition, pipette 9.9 mL of the buffer into a sealed vial.

-

Add 100 µL of the 10 mg/mL stock solution to each vial to achieve a final concentration of 100 µg/mL. This is your t=0 sample for that pH. Immediately transfer an aliquot for HPLC analysis.

-

Place the remaining sealed vials in an incubator set to 50°C to accelerate degradation.

-

Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, and 48 hours).

-

Immediately quench the degradation by diluting the aliquot in the HPLC mobile phase to the target analytical concentration (e.g., 10 µg/mL) and, if necessary, neutralizing the pH.

4. HPLC Analysis:

-

A stability-indicating method is one that can resolve the parent peak from any potential degradants.

-

Example HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 20:80 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore)

-

Injection Volume: 10 µL

-

-

Analyze all samples from the time course.

5. Data Analysis and Interpretation:

-

For each pH condition, calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

-

Plot the % Remaining versus Time for each pH.

-

Summarize the data in a table for clear comparison.

Data Presentation

The results of the stability study should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 1: Stability of this compound at 50°C

| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 4.5) | % Remaining (pH 7.4) | % Remaining (pH 9.0) | % Remaining (pH 12.0) |

| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |

| 2 | Data | Data | Data | Data | Data |

| 8 | Data | Data | Data | Data | Data |

| 24 | Data | Data | Data | Data | Data |

| 48 | Data | Data | Data | Data | Data |

This table presents a template for organizing experimental data. Actual values would be populated from the HPLC analysis.

From this data, one can conclude the optimal pH range for stability (where degradation is slowest) and identify conditions to avoid during synthesis, purification, and storage. A significant decrease in the parent peak, particularly at low pH, would confirm the proposed hydrolytic instability.

Conclusion